molecular formula C12H12N6OS2 B2633640 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1421452-70-1

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B2633640
CAS RN: 1421452-70-1
M. Wt: 320.39
InChI Key: JHTJGXZNSNMJAE-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide, commonly referred to as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated thiazole derivatives for their anticancer properties. One study reported the synthesis of 5-methyl-4-phenyl thiazole derivatives, which were investigated for their antitumor activities against human lung adenocarcinoma cells, showing high selectivity and inducing apoptosis to a significant extent (A. Evren et al., 2019). Another research effort involved the synthesis of novel bi-heterocycles evaluated for their anti-diabetic potential via in vitro inhibition of alpha-glucosidase enzyme, with some compounds showing potent inhibitory potential and suggesting their utility as valuable anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).

Optoelectronic Properties

Research into thiazole-based polythiophenes highlighted their potential in optoelectronic applications. The study focused on the synthesis and optoelectronic properties of thiazole-containing monomers and their conducting polymers, revealing promising optical band gaps and satisfactory switching times, indicating their potential use in optoelectronic devices (P. Camurlu & N. Guven, 2015).

Analgesic Activity

Another study synthesized acetamide derivatives to investigate their analgesic activities. These compounds showed significant decrease in acetic acid-induced writhing responses and increased latencies in hot-plate and tail-clip tests, suggesting their potential as analgesic agents (Z. Kaplancıklı et al., 2012).

Antimicrobial Effects

Thiazole derivatives were also studied for their antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various yeast and filamentous fungi species, showing considerable antimicrobial activity (M. Y. Cankilic & L. Yurttaş, 2017).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl) derivatives highlighted their synthesis and evaluation for anti-inflammatory activity, with some derivatives showing significant activity, suggesting their potential in treating inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(tetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS2/c1-8-10(21-12(15-8)9-3-2-4-20-9)5-13-11(19)6-18-7-14-16-17-18/h2-4,7H,5-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJGXZNSNMJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide

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